Palmitic anhydride

Catalog No.
S793904
CAS No.
623-65-4
M.F
C32H62O3
M. Wt
494.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palmitic anhydride

CAS Number

623-65-4

Product Name

Palmitic anhydride

IUPAC Name

hexadecanoyl hexadecanoate

Molecular Formula

C32H62O3

Molecular Weight

494.8 g/mol

InChI

InChI=1S/C32H62O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)35-32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3

InChI Key

QWZBEFCPZJWDKC-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCC

The exact mass of the compound Palmitic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 285112. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Palmitic anhydride (CAS 623-65-4) is a symmetric fatty anhydride derived from palmitic acid, the most common saturated fatty acid in nature. It serves as a stable, solid acylating agent for introducing the 16-carbon palmitoyl group onto substrates containing hydroxyl or amino functionalities. Unlike more aggressive reagents, it offers a balance of reactivity and handling stability, making it a key intermediate for synthesizing esters and amides, modifying surfaces to increase hydrophobicity, and producing specialty polymers and surfactants where controlled acylation is required.

Choosing the correct palmitoyl source is critical for process efficiency and product quality. Substituting palmitic anhydride with palmitoyl chloride introduces significant handling challenges; the latter is highly reactive, moisture-sensitive, and generates corrosive hydrochloric acid (HCl) as a byproduct, necessitating the use of a base and specialized equipment. Conversely, direct esterification with palmitic acid is less reactive and often requires higher temperatures, longer reaction times, or harsh catalysts to achieve comparable yields, which can be detrimental to sensitive substrates. Palmitic anhydride provides a strategic alternative, offering higher reactivity than the parent acid under milder conditions without producing corrosive byproducts, simplifying workup and protecting acid-sensitive functional groups. Altering the acyl chain length by substituting with other anhydrides, such as stearic anhydride, will directly change the physical properties (e.g., melting point, hydrophobicity) of the final product.

Process Advantage: Avoids Corrosive Byproducts of Acyl Chlorides

A primary procurement driver for choosing palmitic anhydride over palmitoyl chloride is the difference in reaction byproducts. Acylation with palmitic anhydride yields only palmitic acid, a relatively benign and easily separable compound. In contrast, using palmitoyl chloride generates corrosive hydrochloric acid (HCl) gas, which requires neutralization with a base (e.g., pyridine), complicating the purification process and posing a risk to acid-sensitive materials and equipment.

Evidence DimensionReaction Byproduct
Target Compound DataPalmitic Acid (C16H32O2)
Comparator Or BaselinePalmitoyl Chloride: Hydrochloric Acid (HCl)
Quantified DifferenceQualitative: Non-corrosive vs. Corrosive gaseous byproduct
ConditionsNucleophilic acyl substitution reactions (e.g., esterification, amidation).

This eliminates the need for acid scavengers and specialized corrosion-resistant equipment, reducing process complexity and material costs.

Thermal Properties: Defined Melting Point for Process Control

Palmitic anhydride exhibits a sharp and defined melting point, which is critical for applications involving melt-processing or temperature-controlled reactions. Its melting point is approximately 61-64 °C. This is distinctly lower than its closest C18 homolog, stearic anhydride, which melts at 70-72 °C. This difference is significant for formulating materials like phase-change materials or polymer additives where precise thermal behavior is a key performance specification.

Evidence DimensionMelting Point (°C)
Target Compound Data61–64 °C
Comparator Or BaselineStearic Anhydride: 70–72 °C
Quantified Difference6–11 °C lower melting point
ConditionsStandard atmospheric pressure (literature values).

Selecting palmitic anhydride allows for lower processing temperatures compared to stearic anhydride, saving energy and reducing thermal stress on other formulation components.

Precursor Suitability: High-Yield Acylation of Complex Molecules

Palmitic anhydride is an effective reagent for the high-yield acylation of complex and sensitive molecules. In a study on the semi-synthesis of lipophilic marine toxin analogues, an acylation system using palmitic anhydride with a DMAP catalyst achieved a yield of over 90% for the esterification of gymnodimine-A. This demonstrates its suitability as a precursor for creating analytical standards and performing structural modifications on delicate substrates where the aggressive nature and harsh byproducts of acyl chlorides would be prohibitive.

Evidence DimensionReaction Yield (%)
Target Compound Data>90%
Comparator Or BaselineN/A (Demonstrates high efficacy)
Quantified DifferenceN/A
ConditionsEsterification of gymnodimine-A using palmitic anhydride and DMAP in anhydrous pyridine.

For high-value synthesis, particularly with sensitive biomolecules, the high conversion efficiency and milder nature of palmitic anhydride justify its selection over less reliable or more destructive alternatives.

Synthesis of Esters and Amides without Halogenated Contaminants

Ideal for synthetic routes where the final product must be free of corrosive chloride ions and where process simplicity is valued. The use of palmitic anhydride avoids the generation of HCl, simplifying the workup to removal of the non-corrosive palmitic acid byproduct, making it suitable for pharmaceutical and cosmetic ingredient manufacturing.

Hydrophobic Surface Modification of Sensitive Biopolymers

A preferred reagent for increasing the hydrophobicity of sensitive materials like cellulose or chitosan. Its reactivity is sufficient for efficient grafting but moderate enough to prevent degradation of the polymer backbone, which can occur with more aggressive reagents like palmitoyl chloride. This is critical in developing materials for biomedical applications or advanced coatings.

Formulation of Thermal Management Materials with Precise Melting Profiles

The well-defined melting point of ~61-64 °C makes palmitic anhydride and its derivatives suitable for direct use or as precursors in creating phase change materials (PCMs) for thermal energy storage. Its distinct thermal profile compared to stearic anhydride (~70-72 °C) allows for precise tuning of materials designed to melt or solidify within a specific temperature window for applications in smart textiles, electronics cooling, and building materials.

XLogP3

14.6

Hydrogen Bond Acceptor Count

3

Exact Mass

494.46989584 Da

Monoisotopic Mass

494.46989584 Da

Heavy Atom Count

35

UNII

33JHB8GS96

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (33.87%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

623-65-4

Wikipedia

Palmitic anhydride

General Manufacturing Information

Hexadecanoic acid, 1,1'-anhydride: ACTIVE

Dates

Last modified: 08-15-2023

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